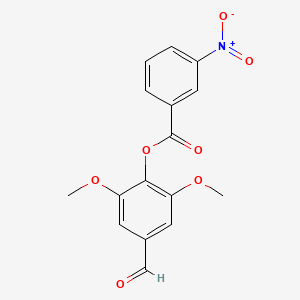![molecular formula C13H17ClN2O3S B5869160 N-(3-chlorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5869160.png)
N-(3-chlorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chlorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide, also known as CP-31398, is a small molecule that has been extensively studied for its potential use in cancer treatment. It was first identified as a compound that could rescue the function of the tumor suppressor protein p53, which is commonly mutated in cancer cells. Since then, CP-31398 has been shown to have a variety of other effects on cancer cells and has potential applications in both basic research and clinical settings.
作用機序
The exact mechanism of action of N-(3-chlorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide is not fully understood, but it is thought to involve the stabilization of the p53 protein. In normal cells, p53 plays an important role in regulating cell growth and preventing the development of cancer. However, in many cancer cells, p53 is mutated or inactive, which allows the cells to grow and divide uncontrollably. N-(3-chlorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide has been shown to bind to the p53 protein and stabilize it, allowing it to function more effectively in regulating cell growth and inducing apoptosis in cancer cells.
Biochemical and Physiological Effects
N-(3-chlorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide has a variety of biochemical and physiological effects on cancer cells. In addition to stabilizing the p53 protein, it has been shown to induce the expression of other genes that are involved in regulating cell growth and apoptosis. It has also been shown to inhibit the activity of certain enzymes that are involved in cell proliferation and survival. Physiologically, N-(3-chlorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and sensitize cancer cells to chemotherapy and radiation therapy.
実験室実験の利点と制限
One advantage of N-(3-chlorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide is that it has been extensively studied in laboratory experiments, and its effects on cancer cells are well understood. Additionally, it has been shown to have potential applications in a variety of different cancer types, which makes it a promising candidate for further study. However, there are also some limitations to using N-(3-chlorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide in laboratory experiments. For example, it is a relatively complex molecule that requires specialized equipment and expertise to synthesize. Additionally, its effects on normal cells and tissues are not well understood, which could limit its potential clinical applications.
将来の方向性
There are many potential future directions for research on N-(3-chlorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide. One area of focus could be on developing more efficient and cost-effective synthesis methods for the compound. Additionally, further studies could be conducted to better understand the mechanism of action of N-(3-chlorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide and its effects on normal cells and tissues. Finally, clinical trials could be conducted to determine the safety and efficacy of N-(3-chlorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide in humans, with the goal of developing it into a viable cancer treatment option.
合成法
N-(3-chlorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide can be synthesized using a multi-step chemical process that involves the reaction of several different starting materials. The exact details of the synthesis method are beyond the scope of this paper, but it is worth noting that the process is relatively complex and requires specialized equipment and expertise.
科学的研究の応用
N-(3-chlorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide has been extensively studied for its potential use in cancer treatment. In particular, it has been shown to have a variety of effects on cancer cells that make it an attractive candidate for further study. For example, N-(3-chlorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and sensitize cancer cells to chemotherapy and radiation therapy. Additionally, N-(3-chlorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide has been shown to have potential applications in other areas of research, such as neurodegenerative diseases and viral infections.
特性
IUPAC Name |
N-(3-chlorophenyl)-N-(2-oxo-2-pyrrolidin-1-ylethyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O3S/c1-20(18,19)16(12-6-4-5-11(14)9-12)10-13(17)15-7-2-3-8-15/h4-6,9H,2-3,7-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FINXJJMXEVFRRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)N1CCCC1)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-[(1-allyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]benzoate](/img/structure/B5869085.png)
![1-{[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B5869087.png)
![4-[(4-fluorophenoxy)acetyl]morpholine](/img/structure/B5869092.png)


![4-({[(cyclopropylamino)carbonothioyl]amino}methyl)benzenesulfonamide](/img/structure/B5869105.png)
![methyl 4-{2-[(4-acetylphenyl)amino]-2-oxoethoxy}benzoate](/img/structure/B5869113.png)
![3-[(4-bromobenzyl)thio]-4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazole](/img/structure/B5869127.png)

![4-chloro-N'-[(3,4-dimethoxyphenyl)acetyl]benzohydrazide](/img/structure/B5869144.png)
![N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5869151.png)
![3-(2-furyl)-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)acrylamide](/img/structure/B5869159.png)
![N-[2-(3-chlorophenyl)ethyl]ethanesulfonamide](/img/structure/B5869163.png)
![2-methoxy-5-{[2-(methylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B5869179.png)